molecular formula C17H10F3NO3 B1417505 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione CAS No. 301341-01-5

3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione

Cat. No. B1417505
CAS RN: 301341-01-5
M. Wt: 333.26 g/mol
InChI Key: BESSHVAHXFUSAW-UHFFFAOYSA-N
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Description

“3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione” is a chemical compound with the molecular formula C17H10F3NO3 . It has a molecular weight of 333.26 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 333.26 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group is increasingly important in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drug molecules . This compound, with its trifluoromethyl group, could be pivotal in the development of new drugs, especially in the design of receptor-specific ligands or enzyme inhibitors.

Agrochemical Research

Compounds with trifluoromethyl groups have been shown to possess properties beneficial for agrochemical applications, such as increased potency and selectivity towards target pests or weeds . The subject compound could be explored for its potential use in creating more effective herbicides or pesticides.

Material Synthesis

The unique structure of this compound allows for its use in material synthesis, particularly in the creation of organic semiconductors or photovoltaic materials. Its conjugated system may contribute to efficient charge transfer properties.

Catalysis

In catalysis, the compound’s structure could facilitate the development of novel catalysts for organic reactions, potentially improving reaction efficiency and selectivity due to the presence of the trifluoromethyl group.

Chemical Education

Due to its multifaceted applications, this compound can also be used as a teaching aid in chemical education, demonstrating the role of functional groups in determining the properties and applications of a molecule.

Each of these applications leverages the unique chemical structure of the compound, highlighting the versatility and potential of 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione in various fields of scientific research. The trifluoromethyl group, in particular, is a common feature in many compounds of interest across these disciplines, underscoring its significance in current scientific inquiry .

properties

IUPAC Name

4-hydroxy-3-[[3-(trifluoromethyl)phenyl]iminomethyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO3/c18-17(19,20)10-4-3-5-11(8-10)21-9-13-15(22)12-6-1-2-7-14(12)24-16(13)23/h1-9,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESSHVAHXFUSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=CC(=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione
Reactant of Route 2
3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione

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